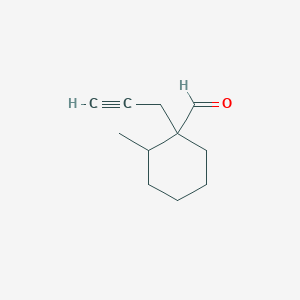
2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C11H16O. It is a cyclohexane derivative with a propynyl group and a carbaldehyde group attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction mixture is usually processed to remove the organic solvent, and the residue is purified through techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propynyl group can undergo nucleophilic substitution reactions, where the triple bond can be attacked by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: 2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-carboxylic acid
Reduction: 2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alkynes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-carbaldehyde depends on the specific reaction or application. In general, the aldehyde group can participate in nucleophilic addition reactions, while the propynyl group can undergo various types of addition and substitution reactions. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate: Similar structure but with a carboxylate group instead of an aldehyde group.
Cyclohexane, 1-methylene-4-(1-methylethenyl)-: Similar cyclohexane ring structure with different substituents.
1-(prop-1-en-2-yl)cyclohex-1-ene: Similar cyclohexane ring structure with an isopropenyl group.
Uniqueness
2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-carbaldehyde is unique due to the presence of both an aldehyde group and a propynyl group on the cyclohexane ring. This combination of functional groups provides unique reactivity and makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-methyl-1-prop-2-ynylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-3-7-11(9-12)8-5-4-6-10(11)2/h1,9-10H,4-8H2,2H3 |
InChI Key |
JQCCURTWGRXZLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CC#C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


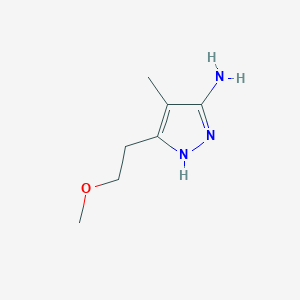
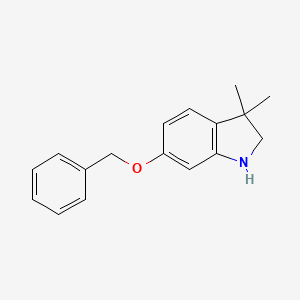
amine](/img/structure/B13313959.png)
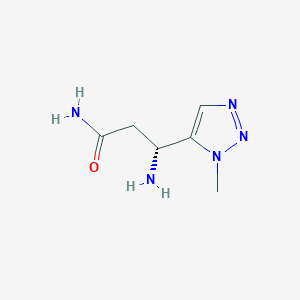

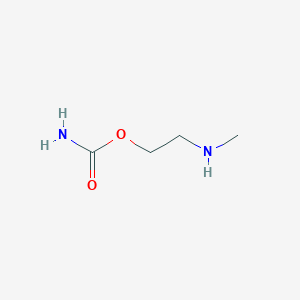
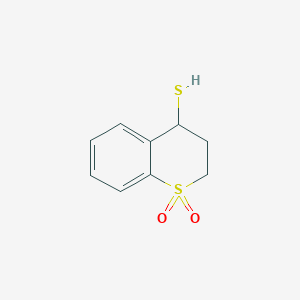
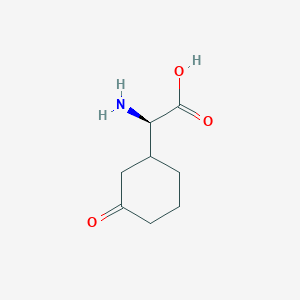
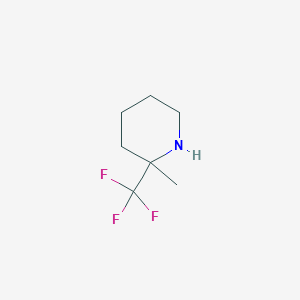
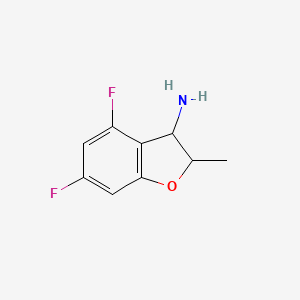
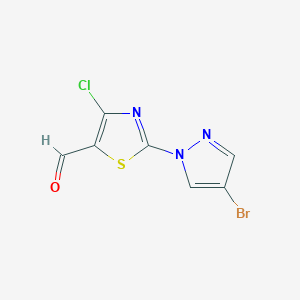
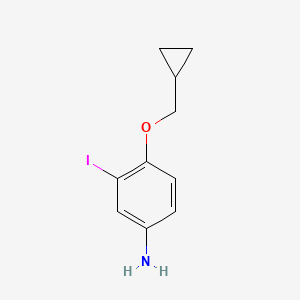

amine](/img/structure/B13314010.png)
